4-Bromo-N-hydroxy-2-methoxybenzimidamide
Description
4-Bromo-N-hydroxy-2-methoxybenzimidamide (CAS: 19227-14-6) is a hydroxyamidine derivative characterized by a benzimidamide backbone substituted with bromine, methoxy, and hydroxyl groups. Its IUPAC name reflects the bromine at position 4, a methoxy group at position 2, and a hydroxyamidine functional group at the N-position.
The hydroxyamidine moiety (N-hydroxy group) confers unique reactivity, enabling applications in coordination chemistry and medicinal research. For instance, amidoximes are known for metal chelation and bioactivity in drug discovery . The bromine atom enhances electrophilicity, while the methoxy group modulates electronic effects and solubility.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-N'-hydroxy-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7-4-5(9)2-3-6(7)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
YSDHGIOLVUUXHO-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)/C(=N/O)/N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-2-methoxybenzimidamide typically involves the bromination of a suitable precursor followed by the introduction of hydroxy and methoxy groups. One common method involves the reaction of 4-bromo-2-methoxybenzoic acid with hydroxylamine under controlled conditions to yield the desired benzimidamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-hydroxy-2-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a methoxy group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 4-bromo-2-methoxybenzyl alcohol or 4-bromo-2-methoxybenzene.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-hydroxy-2-methoxybenzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxy-2-methoxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Functional Differences
Key Findings:
Conjugation and Delocalization: The hydroxyamidine group in the target compound exhibits significant N–C–N delocalization, similar to amidines in . However, the presence of bromine and methoxy groups increases the C–N bond length difference (0.0839 Å in bis-methoxybenzamidine vs. 0.058 Å in unsubstituted analogues), reducing conjugation .
Hydrogen Bonding and Solubility :
- The target compound forms intermolecular O–H⋯N hydrogen bonds, enhancing solubility in polar solvents compared to lipophilic analogues like 4-bromo-N-cyclohexyl-2-methoxybenzamide .
- N,N-Dimethyl derivatives () lack hydrogen-bonding capacity, leading to lower aqueous solubility .
Biological Activity :
- Amidoximes (e.g., the target compound) are potent chelators and have shown promise in antimicrobial and anticancer studies, whereas 4MNB derivatives are specifically investigated for anti-Alzheimer’s activity .
- Bulky substituents (e.g., cyclohexyl in ) improve membrane permeability but reduce target specificity .
Contradictions and Limitations
- Delocalization Effects : While methoxy groups generally enhance conjugation, their combination with bromine in reduces delocalization, conflicting with simpler analogues .
- Biological Performance : Despite structural similarities, 4MNB shows distinct activity profiles compared to the target compound, underscoring the importance of substituent positioning .
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